molecular formula C22H20ClN3OS B3399764 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide CAS No. 1040646-65-8

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide

Cat. No. B3399764
CAS RN: 1040646-65-8
M. Wt: 409.9 g/mol
InChI Key: DITPZUMYJZDZMP-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved treating ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. The key intermediate 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide was prepared by the reaction of hydrazine hydrate with the previous compound .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR (APT), mass and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sensitive to small structural changes. It is possible to direct the activity of the compounds through these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their structure, chemical names, classification, and more .

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide in lab experiments is its unique properties. It has been found to possess anti-tumor and neuroprotective properties, which make it a promising candidate for further study.
One limitation of using this compound in lab experiments is its complex synthesis method. The multi-step synthesis process can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for research on 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide. One area of research is in the field of cancer treatment. Further studies could investigate the anti-tumor properties of this compound and its potential use in cancer therapy.
Another area of research is in the field of neuroscience. Further studies could investigate the neuroprotective properties of this compound and its potential use in the treatment of neurodegenerative diseases.
In addition, further studies could investigate the mechanism of action of this compound and its effects on other neurotransmitter systems. This could lead to the development of new drugs that target these systems and have potential therapeutic applications.

Scientific Research Applications

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
Another area of research has been in the field of neuroscience. This compound has been found to have neuroprotective properties and can protect against neuronal damage. Additionally, it has been found to have anxiolytic and antidepressant effects.

Safety and Hazards

The safety and hazards of these compounds are typically provided in their MSDS (Material Safety Data Sheet). For example, some compounds are classified as Acute Tox. 3 Oral and are considered combustible, acute toxic Cat.3 or compounds which cause chronic effects .

properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS/c23-18-8-6-17(7-9-18)20-14-26-19(15-28-22(26)25-20)10-11-21(27)24-13-12-16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITPZUMYJZDZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide
Reactant of Route 5
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide
Reactant of Route 6
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylpropanamide

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